molecular formula C14H16ClN5 B12264761 4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12264761
M. Wt: 289.76 g/mol
InChI Key: UDZSJXCIPOWXKR-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a chloro group and a cyclopenta[d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[d]pyrimidine core, which can be synthesized from dimethyl malonate through a series of reactions including cyclization and chlorination . The azetidine ring is then introduced via a nucleophilic substitution reaction. Finally, the pyrazole ring is constructed and chlorinated to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and cyclopenta[d]pyrimidine-containing molecules. Examples include:

Uniqueness

What sets 4-chloro-1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16ClN5

Molecular Weight

289.76 g/mol

IUPAC Name

4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C14H16ClN5/c15-11-4-18-20(8-11)7-10-5-19(6-10)14-12-2-1-3-13(12)16-9-17-14/h4,8-10H,1-3,5-7H2

InChI Key

UDZSJXCIPOWXKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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